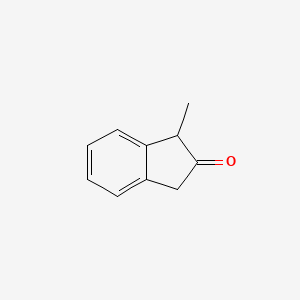

1-Methylindan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,3-dihydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFJKYPFHFHIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Methylindan-2-one via Intramolecular Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1-Methylindan-2-one, a valuable bicyclic ketone and a versatile building block in medicinal chemistry. The core of this synthesis is an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones. This guide details the underlying reaction mechanism, comprehensive experimental protocols, and key analytical data for the compounds involved.

Introduction and Synthetic Strategy

This compound is a bicyclic ketone characterized by a fused benzene and cyclopentanone ring system, with a methyl group at the C1 position creating a chiral center.[1] This structure is a key component in various research areas, particularly as a precursor for more complex molecules with potential biological activity.[1]

The most direct and efficient synthesis of the indanone framework is achieved through an intramolecular Friedel-Crafts acylation.[1][2] This strategy involves two primary stages:

-

Precursor Synthesis : Preparation of 3-phenylbutanoic acid, which serves as the foundational structure.

-

Acylation and Cyclization : Conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by a Lewis acid-catalyzed intramolecular cyclization to yield the target this compound.

This approach is advantageous as Friedel-Crafts acylation, unlike its alkylation counterpart, does not suffer from carbocation rearrangements and the resulting product is deactivated, preventing further reactions.[3][4]

Reaction Mechanism and Pathway

The pivotal step in the synthesis is the intramolecular Friedel-Crafts acylation. The reaction is initiated by activating the precursor, 3-phenylbutanoyl chloride, with a strong Lewis acid, typically aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion, which is stabilized by resonance.[5][6] The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new five-membered ring. The final step involves the deprotonation of the intermediate sigma complex, which re-establishes the aromaticity of the benzene ring and yields the final product, this compound.

Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.

3.1. Synthesis of 3-Phenylbutanoyl Chloride

This procedure converts the carboxylic acid precursor into the more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.

-

Reagents and Equipment :

-

3-phenylbutanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or benzene

-

Round-bottom flask with reflux condenser and gas trap

-

Magnetic stirrer and heating mantle

-

-

Procedure :

-

In a dry round-bottom flask, dissolve 3-phenylbutanoic acid (1.0 eq) in anhydrous DCM.

-

Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution of NaOH) to neutralize the HCl and SO₂ gases produced.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-phenylbutanoyl chloride is typically a light-yellow oil and is often used in the next step without further purification.

-

3.2. Intramolecular Friedel-Crafts Acylation to this compound

This is the key cyclization step to form the indanone ring system.[1]

-

Reagents and Equipment :

-

Crude 3-phenylbutanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, gas trap

-

Magnetic stirrer, ice bath

-

-

Procedure :

-

Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Charge the flask with anhydrous aluminum chloride (1.1 - 1.2 eq) and suspend it in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the crude 3-phenylbutanoyl chloride from the previous step in a small amount of anhydrous DCM and transfer it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until completion as monitored by TLC.

-

Workup : Carefully quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated hydrochloric acid (HCl).[7] This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of DCM.[7]

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (venting frequently to release CO₂), and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification : The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.[7]

-

Data Presentation

The following tables summarize key quantitative data for the precursor and the final product.

Table 1: Physicochemical and Spectroscopic Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3-Phenylbutanoic Acid | 4593-90-2 | C₁₀H₁₂O₂ | 164.20 | Solid | 35-40[8] | 159-161 (9 mmHg)[9] |

| This compound | 35587-60-1 | C₁₀H₁₀O | 146.19 | Not specified | Not specified | Not specified |

Table 2: Predicted NMR Data for this compound [1]

Note: These are predicted values; actual experimental values may vary.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.5 - 3.8 (quartet) | 45 - 50 |

| C1-CH₃ | 1.2 - 1.5 (doublet) | 15 - 20 |

| C3-H₂ | 2.8 - 3.2 (multiplet) | 35 - 40 |

| C2 (C=O) | - | > 200 |

| Aromatic C-H | 7.2 - 7.5 (multiplet) | 120 - 145 |

Experimental Workflow Visualization

The overall process from starting material to purified product can be visualized as a sequential workflow.

Figure 2: Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound via an intramolecular Friedel-Crafts acylation of 3-phenylbutanoyl chloride is a highly effective and reliable method. It exemplifies a classic strategy for constructing the indanone core, a prevalent motif in medicinal chemistry. The procedure is robust, avoids common side reactions associated with similar transformations, and proceeds with readily available reagents. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and further derivatization of this important chemical intermediate.

References

- 1. This compound | 35587-60-1 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. 3-Phenylbutyric acid 98 4593-90-2 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

Enantioselective Synthesis of (S)-1-Methylindan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Methylindan-2-one is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its stereocenter at the C1 position makes its enantioselective synthesis a critical aspect of producing enantiomerically pure final products. This technical guide provides an in-depth overview of modern synthetic strategies to achieve high enantioselectivity in the preparation of (S)-1-Methylindan-2-one, focusing on catalytic asymmetric methods.

Introduction to Synthetic Strategies

The primary challenge in synthesizing (S)-1-Methylindan-2-one lies in the stereoselective introduction of the methyl group at the α-position to the carbonyl. Several advanced asymmetric catalytic methods have been developed to address this, broadly categorized into transition-metal catalysis and organocatalysis. These approaches offer significant advantages over classical resolution or chiral auxiliary-based methods by providing more direct and atom-economical routes to the desired enantiomer.

Transition-Metal Catalyzed α-Methylation

Transition-metal catalysis is a powerful tool for the enantioselective α-alkylation of ketones. Catalytic systems based on palladium, nickel, copper, and rhodium have been successfully employed for the synthesis of chiral α-aryl ketones.

Palladium and Nickel-Catalyzed Asymmetric α-Arylation of Ketone Enolates

Palladium and nickel-catalyzed cross-coupling reactions are well-established methods for the formation of C-C bonds. In the context of synthesizing α-aryl ketones, the asymmetric α-arylation of ketone enolates has proven to be a robust strategy. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity.

A notable approach involves the use of aryl triflates as the arylating agent in combination with a palladium or nickel catalyst bearing a chiral ligand, such as a SEGPHOS derivative.[1] This methodology has been applied to a range of cyclic ketones, including indanone derivatives, with enantioselectivities often exceeding 90% ee.[1] The choice between palladium and nickel is often dictated by the electronic nature of the aryl triflate; palladium is generally preferred for electron-neutral or electron-rich systems, while nickel catalysts can be more effective for electron-poor aryl triflates.[1]

Table 1: Representative Results for Pd/Ni-Catalyzed Asymmetric α-Arylation of Indanone Derivatives

| Entry | Catalyst/Ligand | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Pd₂(dba)₃ / (R)-DTBM-SEGPHOS | 4-MeO-C₆H₄-OTf | NaOtBu | Toluene | 70 | 85 | 94 | [1] |

| 2 | Ni(cod)₂ / (R)-DTBM-SEGPHOS | 4-NC-C₆H₄-OTf | NaOtBu | Toluene | 25 | 78 | 92 | [1] |

Data is representative for α-arylation of related indanone systems as specific data for 1-methylindan-2-one was not available in the cited literature.

Copper(I)-Catalyzed Asymmetric α-Arylation

A novel approach utilizing a copper(I) catalytic system with chiral bis(phosphine) dioxides has been developed for the asymmetric α-arylation of silyl enol ethers.[2] This method provides an alternative to palladium-based systems and has shown good yields and high enantiomeric excesses for the synthesis of enolizable α-arylated ketones.[2]

Workflow for Copper(I)-Catalyzed Asymmetric α-Arylation

Caption: Workflow for Copper(I)-Catalyzed Synthesis.

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium catalysis offers alternative pathways, such as the asymmetric isomerization of a racemic α-arylpropargyl alcohol precursor.[3] This method utilizes a chiral bisphosphine ligand in conjunction with a rhodium catalyst to achieve high enantioselectivity in the formation of related indanones.[3]

Organocatalytic Enantioselective α-Methylation

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[4] For the enantioselective α-methylation of indan-2-one, proline-derived catalysts or chiral primary amines are commonly employed.[3] The general mechanism involves the formation of a chiral enamine intermediate from the reaction of indan-2-one with the organocatalyst. This enamine then nucleophilically attacks a methylating agent, with the stereochemical outcome being directed by the chiral catalyst.[3]

Catalytic Cycle for Organocatalytic α-Methylation

Caption: Organocatalytic Enamine Catalysis Cycle.

Table 2: Comparison of Asymmetric Catalytic Methods

| Method | Catalyst Type | Key Intermediate | Advantages | Potential Challenges |

| Pd/Ni-Catalyzed Arylation | Transition Metal | Metal-enolate | High efficiency, broad scope[1] | Ligand synthesis, metal contamination |

| Cu(I)-Catalyzed Arylation | Transition Metal | Copper-enolate | Novel reactivity, complements Pd/Ni[2] | Substrate scope may be limited |

| Rh-Catalyzed Synthesis | Transition Metal | Rhodium-hydride[3] | High enantioselectivity[3] | Precursor synthesis may be required |

| Organocatalysis | Metal-Free | Chiral enamine[3] | Metal-free, environmentally benign | Catalyst loading can be higher |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the literature for related substrates. Optimization for the specific synthesis of (S)-1-Methylindan-2-one is recommended.

General Procedure for Pd/Ni-Catalyzed Asymmetric α-Methylation

To a dried Schlenk tube under an inert atmosphere (e.g., Argon) is added the palladium or nickel precursor (e.g., Pd₂(dba)₃ or Ni(cod)₂), the chiral ligand (e.g., (R)-DTBM-SEGPHOS), and the base (e.g., NaOtBu). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. Indan-2-one is then added, followed by the methylating agent (e.g., methyl triflate). The reaction mixture is heated to the desired temperature (e.g., 25-70 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-Methylindan-2-one. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Organocatalytic α-Methylation

To a vial containing a magnetic stir bar is added indan-2-one, the chiral amine catalyst (e.g., a proline derivative), and the solvent (e.g., DMSO or CH₃CN). The methylating agent (e.g., methyl iodide) is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the product. Chiral HPLC is used to determine the enantiomeric excess.

Conclusion

The enantioselective synthesis of (S)-1-Methylindan-2-one can be effectively achieved through various modern catalytic methods. Transition-metal catalysis, particularly using palladium, nickel, and copper systems with chiral ligands, offers highly efficient routes with excellent enantiocontrol. Organocatalysis provides a valuable metal-free alternative, proceeding through chiral enamine intermediates. The choice of method will depend on factors such as substrate scope, catalyst availability, and desired operational simplicity. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and selective syntheses of this important chiral building block.

References

- 1. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 35587-60-1 | Benchchem [benchchem.com]

- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]

Spectroscopic Characterization of 1-Methylindan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Methylindan-2-one (CAS No: 35587-60-1), a bicyclic ketone with a chiral center at the C1 position.[1] Due to its structural characteristics, this compound and its derivatives are of interest in organic synthesis and medicinal chemistry.[1] This document outlines the expected spectroscopic data based on its structure and provides detailed experimental protocols for its analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₀H₁₀O and a molecular weight of approximately 146.19 g/mol .[1] The key structural features include a benzene ring fused to a cyclopentanone ring, with a methyl group at the α-position to the carbonyl group.[1] This methyl group introduces a stereocenter at the C1 position, leading to the existence of (R) and (S)-enantiomers.[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.2 - 7.8 | Complex Multiplet |

| Methine Proton (C1-H) | 3.5 - 4.0 | Quartet |

| Methylene Protons (C3-H₂) | 2.8 - 3.3 | Multiplet |

| Methyl Protons (C1-CH₃) | 1.2 - 1.5 | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C2) | > 200 |

| Aromatic (quaternary) | 130 - 150 |

| Aromatic (CH) | 120 - 130 |

| Methine (C1) | 45 - 55 |

| Methylene (C3) | 30 - 40 |

| Methyl (C1-CH₃) | 15 - 25 |

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1740 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Table 4: Expected Major Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| 146 | [M]⁺ (Molecular Ion) |

| 131 | [M - CH₃]⁺ |

| 118 | [M - CO]⁺ |

| 103 | [M - CO - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound and confirm its molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 650 cm⁻¹.[2]

-

Resolution: 4 cm⁻¹.[2]

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2][3]

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final infrared spectrum in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) for sample introduction and separation, using an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The fragmentation of cyclic ketones is often governed by characteristic pathways such as α-cleavage.[1]

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Unveiling the Spectroscopic Signature of 1-Methylindan-2-one: A Technical Guide to its ¹H and ¹³C NMR Data

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the organic compound 1-methylindan-2-one has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document provides a thorough analysis of the compound's structure through predicted spectral data, outlines standard experimental protocols for its characterization, and presents the information in a clear, accessible format.

Predicted ¹H and ¹³C NMR Data

The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The predicted chemical shifts and multiplicities, based on the analysis of analogous structures, are summarized below. These values serve as a reliable reference for the identification and characterization of the compound.[1]

Table 1: Predicted ¹H NMR Data for this compound [1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| C1-H | 3.5 - 3.8 | Quartet |

| C3-H₂ | 2.8 - 3.2 | Multiplet |

| C1-CH₃ | 1.2 - 1.5 | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound [1]

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C2) | > 200 |

| Aromatic-C | Not Specified |

| C1 | 45 - 50 |

| C3 | 35 - 40 |

| C1-CH₃ | 15 - 20 |

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following section outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

-

Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter that could affect the spectral resolution.

NMR Spectrometer and Parameters

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures complete relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing carbon-proton coupling, resulting in single lines for each unique carbon atom.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and integration of the signals.

Structural Assignment Workflow

The assignment of the observed NMR signals to the specific protons and carbons in the this compound molecule follows a logical workflow. This process combines the information from both ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities, and integration values.

This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the confident identification and characterization of this compound. The presented data and methodologies will be an invaluable asset to the scientific community, facilitating further research and application of this important chemical compound.

References

Physical and chemical properties of 1-Methylindan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindan-2-one is a bicyclic ketone with a chemical structure featuring a fused benzene and cyclopentanone ring system. The presence of a methyl group at the 1-position introduces a chiral center, rendering the molecule capable of existing as two distinct enantiomers.[1] This structural feature, along with the reactivity of the indanone core, makes this compound a molecule of interest in synthetic organic chemistry and drug discovery. Indanone derivatives have garnered significant attention for their broad spectrum of biological activities, including potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[1] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and data interpretation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for this compound are not widely reported. Therefore, computed properties from reliable databases are included.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem |

| CAS Number | 35587-60-1 | BenchChem[1] |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

| InChI Key | XVFJKYPFHFHIOV-UHFFFAOYSA-N | BenchChem[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the indanone skeleton and the introduction of the methyl group at the α-position to the carbonyl.

Experimental Protocol: Alkylation of Indan-2-one

A common and effective method for the synthesis of this compound is the α-alkylation of the parent ketone, indan-2-one. This method involves the formation of an enolate from indan-2-one, followed by its reaction with a methylating agent.

Materials:

-

Indan-2-one

-

Sodium hydride (NaH) or other suitable base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve indan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1 hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the cyclopentanone ring, and the methyl group. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The methine proton at C1 would be a quartet coupled to the methyl protons and the adjacent methylene protons. The methyl group at C1 is expected to be a doublet.[1]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically δ > 200 ppm), the aromatic carbons, and the aliphatic carbons of the cyclopentanone ring and the methyl group.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1715-1740 cm⁻¹. Other significant peaks will include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns for cyclic ketones include α-cleavage, leading to the loss of CO or the methyl group.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of indanone derivatives has shown significant promise in cancer research. Several indanone compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[1] A common mechanism of action for many anti-cancer agents is the induction of apoptosis through the modulation of key signaling pathways.

Due to the lack of specific data for this compound, the following diagram illustrates a representative signaling pathway often targeted by anti-cancer compounds, which could be a plausible area of investigation for this molecule.

References

The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif present in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance. Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases and cancer, has driven the continuous evolution of synthetic strategies for its construction.[1][2] This in-depth technical guide explores the core intramolecular cyclization reactions utilized for the synthesis of 1-indanones, providing a comparative analysis of key methodologies, detailed experimental protocols, and visual representations of reaction pathways to aid in research and development.

Core Synthetic Strategies: An Overview

The construction of the 1-indanone core predominantly relies on the formation of the five-membered carbocyclic ring through intramolecular cyclization. Several powerful methods have been established and refined over the years, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, substrate availability, and scalability. The most prominent of these strategies include the Friedel-Crafts acylation, the Nazarov cyclization, and various transition-metal-catalyzed reactions.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most classical and widely employed methods for synthesizing 1-indanones.[1][2] This reaction involves the electrophilic acylation of the aromatic ring by the tethered acyl group, typically promoted by a Lewis acid or a strong protic acid.

Traditional methods often employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), which can lead to harsh reaction conditions and challenges in product purification.[3][4] To address these drawbacks, significant research has focused on developing more sustainable and efficient catalytic systems.[1]

Modern variations of the Friedel-Crafts acylation utilize a range of catalysts, including:

-

Superacids: Triflic acid (TfOH) has been shown to be effective, even in catalytic amounts, particularly when combined with microwave irradiation to reduce reaction times.[1]

-

Metal Halides: Niobium pentachloride (NbCl₅) acts as both a reagent to convert carboxylic acids to acyl chlorides in situ and as a catalyst for the cyclization under mild conditions.[5]

-

Metal Triflates: Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been used to catalyze the cyclization of 3-arylpropionic acids at high temperatures.[2]

-

Meldrum's Acid Derivatives: The use of benzyl Meldrum's acid derivatives as acylating agents provides a milder alternative to traditional methods, overcoming issues associated with the preparation and handling of acyl chlorides.[2][3]

The general mechanism for the intramolecular Friedel-Crafts acylation is depicted below.

Figure 1. Generalized workflow for the intramolecular Friedel-Crafts acylation.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its intramolecular variant is well-suited for the preparation of 1-indanones.[6] The reaction involves the 4π-electrocyclic ring closure of a divinyl ketone or its precursor under acidic conditions.[6] In the context of 1-indanone synthesis, the substrate is typically a chalcone derivative or a 1,3-dienone where one of the double bonds is part of the aromatic system.[2]

The reaction is commonly promoted by Brønsted or Lewis acids.[2] Trifluoroacetic acid and copper(II) triflate (Cu(OTf)₂) are frequently used catalysts.[2] The choice of catalyst and reaction conditions can influence the reactivity and selectivity of the cyclization, especially with substituted dienones.[2] Dicationic iridium(III) complexes have also been employed for the synthesis of functionalized 1-indanones under mild conditions.[2][7]

Figure 2. Key intermediates in the Nazarov cyclization for 1-indanone synthesis.

Transition Metal-Catalyzed Cyclizations

A diverse array of transition metal-catalyzed reactions has been developed for the synthesis of 1-indanones, offering high efficiency and functional group tolerance. These methods often proceed under milder conditions than classical approaches and can provide access to complex indanone derivatives.

-

Palladium-Catalyzed Reactions: Palladium catalysis has been extensively explored for 1-indanone synthesis. Notable examples include the carbonylative cyclization of unsaturated aryl iodides, the intramolecular reductive Heck reaction of 2'-iodochalcones, and a one-pot Heck-aldol annulation cascade.[8][9][10] These methods are valued for their ability to form carbon-carbon bonds with high selectivity.

-

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the intramolecular cyclization of various substrates to yield 1-indanones.[11] For instance, the gold-catalyzed intramolecular [4+2] cycloaddition of furans with a tethered alkyne moiety provides a regioselective route to functionalized 1-indanones.[2] Gold catalysis has also been successfully applied to the cyclization of 2-alkynylaldehyde cyclic acetals.[12]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the asymmetric cyclization of pinacolborane chalcone derivatives to afford chiral 3-aryl-1-indanones with high enantiomeric excess.[2][8]

-

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt complexes, to form a cyclopentenone.[13][14][15] The intramolecular version of this reaction is a viable, albeit less common, strategy for the synthesis of bicyclic systems containing a 1-indanone core.[13]

Figure 3. General schematic of a transition metal-catalyzed cyclization for 1-indanone synthesis.

Photocatalytic Synthesis

Recent advancements have introduced photocatalysis as a sustainable and efficient method for 1-indanone synthesis. A notable example is the direct C-H annulation of unmodified aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[16][17][18] This approach avoids the need for pre-functionalized substrates and multiple redox steps, offering a greener alternative to traditional methods.[16][18]

Comparative Data of Synthetic Methodologies

The following table summarizes quantitative data for various intramolecular cyclization methods for the synthesis of 1-indanones, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Friedel-Crafts | AlCl₃ | Phenylpropionic acid chloride | Benzene | Reflux | - | 90 | [2] |

| Friedel-Crafts | TfOH (3 equiv.) | 3-(4-methoxyphenyl) propionic acid | - | 80 (MW) | 60 min | 100 (conversion) | [1] |

| Friedel-Crafts | NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | Room Temp. | - | Good | [5] |

| Friedel-Crafts | Sc(OTf)₃ | Meldrum's acid derivatives | - | - | - | - | [2] |

| Nazarov | Trifluoroacetic acid | Chalcone | - | - | - | - | [2] |

| Nazarov | Cu(OTf)₂ | 1,3-Dienone | - | - | - | High | [2] |

| Nazarov | Iridium(III) complex | Dienone with EWG | - | Mild | - | - | [2] |

| Pd-Catalyzed | Pd(OAc)₂/dppp | o-Halogenated carbonyls & alkynes | Ethylene Glycol | - | - | Moderate to Excellent | [10] |

| Pd-Catalyzed | - | 3-(2-Iodoaryl)propanenitriles | - | - | - | - | [2] |

| Au-Catalyzed | Gold catalyst | Furan with tethered alkyne | - | Room Temp. | - | up to 75 | [2] |

| Rh-Catalyzed | Rh/(R)-MonoPhos® | Pinacolborane chalcone | - | Mild | - | High (up to 95% ee) | [2][8] |

| Photocatalysis | TBPDT | Aromatic aldehyde & terminal alkyne | - | Room Temp. | 3 h | 77 | [16][17][19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the replication and adaptation of these synthetic routes.

Protocol 1: Microwave-Assisted Friedel-Crafts Acylation using Triflic Acid[1]

Synthesis of 4-Methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid

-

Reaction Setup: In a 10 mL sealed microwave vial equipped with a magnetic stirrer, 3-(4-methoxyphenyl)propionic acid (1 mmol) is placed.

-

Reagent Addition: Triflic acid (3 mmol, 3 equivalents) is added to the vial.

-

Microwave Irradiation: The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 80 °C for 60 minutes.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into a mixture of ice and water. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-methoxy-1-indanone.

Protocol 2: Copper-Catalyzed Nazarov Cyclization[2]

General Procedure for the Synthesis of 1-Indanones from 1,3-Dienones

-

Reaction Setup: To a solution of the 1,3-dienone substrate (1 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a catalytic amount of copper(II) triflate (Cu(OTf)₂, typically 5-10 mol%).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an appropriate organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure 1-indanone.

Protocol 3: Palladium-Catalyzed Heck-Aldol Annulation Cascade[10]

One-Pot Synthesis of Multisubstituted 1-Indanones

-

Reaction Setup: A mixture of the ortho-halogenated carbonyl compound (1 mmol), the alkyne (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%) is taken in a sealed tube.

-

Solvent and Base: Ethylene glycol (as the solvent) and a suitable base (e.g., a tertiary amine like triethylamine) are added to the reaction mixture.

-

Reaction Conditions: The tube is sealed, and the mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated period (typically 12-24 hours).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired 1-indanone derivative.

Conclusion

The synthesis of 1-indanones via intramolecular cyclization remains a cornerstone of modern organic and medicinal chemistry. While classical methods like the Friedel-Crafts acylation are still widely practiced, the field is continually advancing with the development of more efficient, selective, and sustainable transition metal-catalyzed and photocatalytic approaches. This guide provides a comprehensive overview of these key strategies, offering valuable data and protocols to aid researchers in the design and execution of synthetic routes toward this important class of molecules. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more powerful tools for the construction of complex 1-indanone derivatives for applications in drug discovery and materials science.

References

- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Indanone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pcliv.ac.uk [pcliv.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Pauson-Khand Reaction [organic-chemistry.org]

- 16. Collection - Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - The Journal of Organic Chemistry - Figshare [figshare.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Asymmetric Synthesis of Chiral 1-Methylindan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 1-methylindan-2-one is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its stereocenter at the C1 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, which are often crucial for desired therapeutic effects. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this important chiral ketone, focusing on chiral auxiliary-mediated and organocatalytic approaches. Detailed experimental protocols for key methodologies are provided, along with a comparative analysis of their efficiencies.

Core Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound primarily relies on two powerful strategies: the use of chiral auxiliaries to direct stereochemistry and the application of chiral organocatalysts to create a stereochemically controlled environment for the reaction.

1. Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to the prochiral substrate, indan-2-one. The chiral auxiliary then directs the methylation to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomerically enriched this compound. A widely used and effective method in this category is the SAMP/RAMP hydrazone methodology .[1][2]

2. Organocatalytic Asymmetric Synthesis: In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of chiral this compound, proline and its derivatives have shown significant promise as catalysts for the direct asymmetric α-methylation of ketones via an enamine intermediate.[3][4]

Comparative Data of Asymmetric Synthesis Strategies

The following table summarizes the quantitative data for different asymmetric synthesis strategies for chiral this compound, allowing for a clear comparison of their effectiveness.

| Strategy | Chiral Auxiliary/Catalyst | Starting Material | Methylating Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Chiral Auxiliary | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Indan-2-one | Methyl iodide | 85 (overall) | ≥96 | [1][5] |

| Organocatalysis | L-Proline | Indan-2-one | Methyl iodide | ~60-70 | ~80-90 | [3][4] |

Note: The data presented is based on reported examples and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Chiral Auxiliary-Mediated Synthesis: SAMP Hydrazone Method

This protocol details the asymmetric α-methylation of indan-2-one using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary.[1][5]

Step 1: Formation of the SAMP Hydrazone To a solution of indan-2-one (1.0 eq) in anhydrous toluene is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). The mixture is heated at reflux with a Dean-Stark trap for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude hydrazone is purified by vacuum distillation or column chromatography.

Step 2: Asymmetric α-Methylation The purified SAMP hydrazone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). Lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the solution is stirred at this temperature for 2-3 hours to ensure complete deprotonation. Methyl iodide (1.5 eq) is then added, and the reaction mixture is stirred at -78 °C for 4-6 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude methylated hydrazone is purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary The purified methylated hydrazone (1.0 eq) is dissolved in a mixture of THF and 1 M aqueous oxalic acid. The solution is stirred vigorously at room temperature for 12-24 hours until the hydrazone is completely hydrolyzed (monitored by TLC). The reaction mixture is then neutralized with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography to yield the enantiomerically enriched product.

Organocatalytic Asymmetric α-Methylation

This protocol describes the direct asymmetric α-methylation of indan-2-one using L-proline as an organocatalyst.[3][4]

To a mixture of indan-2-one (1.0 eq) and L-proline (0.2 eq) in anhydrous dimethyl sulfoxide (DMSO) is added methyl iodide (2.0 eq). The reaction mixture is stirred at room temperature for 48-72 hours. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary asymmetric synthesis strategies for chiral this compound.

Caption: Chiral Auxiliary (SAMP) Mediated Synthesis Workflow.

Caption: L-Proline Catalyzed Asymmetric Synthesis Workflow.

Conclusion

Both chiral auxiliary-mediated and organocatalytic methods provide effective pathways for the asymmetric synthesis of chiral this compound. The SAMP/RAMP hydrazone method generally offers higher enantioselectivities but involves a multi-step sequence with the need to install and remove the auxiliary.[1] In contrast, organocatalysis, particularly with proline, presents a more atom-economical and operationally simpler one-pot procedure, though it may result in slightly lower enantioselectivities.[3] The choice of strategy will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, scalability, and cost-effectiveness. Further optimization of reaction conditions for the organocatalytic approach could enhance its efficiency, making it an even more attractive method for the synthesis of this valuable chiral building block.

References

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]

- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 5. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Synthesis of 1-Methylindan-2-one from 3-Phenylbutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methylindan-2-one, a valuable building block in medicinal chemistry and organic synthesis, starting from 3-phenylbutanoic acid and its derivatives. The core of this process involves an intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document outlines the detailed reaction pathway, provides established experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this compound in their respective fields.

Introduction

Indanone derivatives are a significant class of compounds in the development of new pharmaceuticals and agrochemicals due to their wide range of biological activities.[1] Specifically, the this compound scaffold serves as a crucial intermediate in the synthesis of more complex molecules. The strategic introduction of a methyl group at the 1-position of the indanone core can significantly influence the pharmacological profile of the final product.

The synthesis of this compound is most effectively achieved through the intramolecular cyclization of 3-phenylbutanoic acid derivatives. This approach, centered around the Friedel-Crafts acylation, offers a reliable and scalable route to the target molecule.[1] This guide will detail the necessary steps, from the preparation of the acid chloride precursor to the final cyclization and purification of this compound.

Synthetic Pathway Overview

The synthesis of this compound from 3-phenylbutanoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acylating agent, typically the corresponding acid chloride. The second step is the intramolecular Friedel-Crafts acylation of the acid chloride, which proceeds in the presence of a Lewis acid catalyst to form the desired cyclic ketone.

References

An In-depth Technical Guide to the Chiral Auxiliary-Based Synthesis of 1-Methylindan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral auxiliary-based synthesis of 1-methylindan-2-one, a valuable chiral building block in medicinal chemistry and drug development. This document details the core principles, experimental methodologies, and quantitative data associated with this asymmetric synthetic approach.

Introduction

The enantioselective synthesis of this compound is of significant interest due to the prevalence of the indanone scaffold in biologically active molecules. Chiral auxiliaries offer a robust and reliable strategy to control the stereochemistry at the C1 position during synthesis. This method involves the temporary attachment of a chiral molecule to a prochiral indanone precursor, which directs the subsequent methylation step to occur with high diastereoselectivity. Following the stereoselective alkylation, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched this compound.

This guide will focus on the use of two prominent classes of chiral auxiliaries: Evans-type oxazolidinones and pseudoephedrine amides, outlining the synthetic pathway from indan-2-one to the final methylated product.

General Synthetic Strategy

The overall synthetic workflow for the chiral auxiliary-based synthesis of this compound can be broken down into three key stages:

-

Attachment of the Chiral Auxiliary: The synthesis commences with the conversion of a suitable indanone precursor, typically indan-2-carboxylic acid, into an amide or imide with a chiral auxiliary.

-

Diastereoselective Methylation: The resulting chiral adduct is then deprotonated to form a chiral enolate, which subsequently undergoes methylation. The steric hindrance provided by the chiral auxiliary directs the approach of the methylating agent, leading to the preferential formation of one diastereomer.

-

Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary to afford the target this compound and allow for the recovery of the auxiliary.

Caption: General workflow for the chiral auxiliary-based synthesis of this compound.

Synthesis Using Evans-Type Oxazolidinone Auxiliaries

Evans oxazolidinones are widely used chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations, including the alkylation of enolates.[1] The synthesis of this compound using this approach would proceed via an N-(indan-2-oyl)oxazolidinone intermediate.

Quantitative Data

While a specific literature report detailing the synthesis of this compound using an Evans auxiliary with comprehensive quantitative data was not identified in the search, the following table presents typical data for analogous diastereoselective methylations of N-acyl oxazolidinones.[2]

| Chiral Auxiliary (Evans-type) | Substrate | Methylating Agent | Diastereomeric Excess (de) | Yield (%) | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Propionyl Imide | Methyl Iodide | 90-95% | 85-95% | [2] |

| (4S)-4-isopropyloxazolidin-2-one | N-Propionyl Imide | Methyl Iodide | >98% | 88-96% | [2] |

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound using an Evans-type chiral auxiliary, adapted from established procedures for similar substrates.[3]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

In a separate flask, convert indan-2-carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride.

-

Add the freshly prepared indan-2-oyl chloride (1.1 eq.) to the lithiated oxazolidinone solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-(indan-2-oyl)oxazolidinone.

Step 2: Diastereoselective Methylation

-

To a solution of the N-(indan-2-oyl)oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise.

-

Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (1.5 eq.) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the major diastereomer by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

To a solution of the methylated N-(1-methylindan-2-oyl)oxazolidinone (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a 0.2 M aqueous solution of lithium hydroxide (2.0 eq.).

-

Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield enantiomerically enriched this compound. The chiral auxiliary can be recovered from the aqueous layer.

Caption: Synthetic pathway using an Evans-type oxazolidinone auxiliary.

Synthesis Using Pseudoephedrine Amide Auxiliaries

Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations.[4] The corresponding amides can be readily prepared and their enolates typically exhibit high diastereoselectivity in alkylation reactions.

Quantitative Data

Similar to the Evans auxiliary, a specific protocol with quantitative data for this compound was not found. The table below provides representative data for the diastereoselective alkylation of pseudoephedrine amides with various electrophiles.[4]

| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Ratio | Yield (%) | Reference |

| (+)-Pseudoephedrine | Propionamide | Benzyl Bromide | ≥99:1 | 96 | [4] |

| (+)-Pseudoephedrine | Propionamide | Allyl Iodide | ≥99:1 | 99 | [4] |

| (+)-Pseudoephedrine | Isobutyramide | Ethyl Iodide | 98:2 | 92 | [4] |

Experimental Protocols

The following generalized experimental protocols for the synthesis of this compound using a pseudoephedrine chiral auxiliary are based on established procedures.[4]

Step 1: Amide Formation

-

Prepare indan-2-oyl chloride from indan-2-carboxylic acid.

-

To a solution of (+)- or (-)-pseudoephedrine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C, add a solution of indan-2-oyl chloride (1.1 eq.) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the pseudoephedrine amide of indan-2-carboxylic acid.

Step 2: Diastereoselective Methylation

-

To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (2.2 eq.) dropwise.

-

Stir the solution at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.

-

Add methyl iodide (4.0 eq.) to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio by HPLC or ¹H NMR analysis and purify the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

To a solution of the methylated pseudoephedrine amide (1.0 eq.) in a 3:1 mixture of tert-butyl alcohol and water, add tetrabutylammonium hydroxide (4.0 eq.).

-

Heat the mixture to 95 °C for 12-24 hours.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether to recover the pseudoephedrine auxiliary.

-

Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 1-methylindan-2-carboxylic acid, which can then be converted to this compound through standard methods. Alternatively, addition of an organolithium reagent to the pseudoephedrine amide can directly yield the ketone.[4]

Caption: Synthetic pathway using a pseudoephedrine chiral auxiliary.

Conclusion

Chiral auxiliary-based synthesis provides a powerful and predictable method for the enantioselective preparation of this compound. Both Evans-type oxazolidinones and pseudoephedrine amides have demonstrated high levels of diastereoselectivity in analogous alkylation reactions, making them suitable choices for this transformation. The selection of a particular auxiliary may depend on factors such as commercial availability, ease of handling, and specific reaction conditions. The detailed protocols provided in this guide, although generalized, offer a solid foundation for the development of a specific and optimized synthesis of this compound for research and drug development applications. Further investigation into specific literature examples for the target molecule is recommended to refine reaction conditions and accurately predict yields and stereoselectivities.

References

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Organocatalytic Enantioselective α-Alkylation of Indan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the organocatalytic enantioselective α-alkylation of the indan-2-one scaffold, a crucial transformation in the synthesis of chiral molecules for drug discovery and development. While a specific protocol for the direct α-methylation of indan-2-one is not extensively documented in the reviewed literature, this guide leverages detailed experimental data from the closely related enantioselective α-benzylation and α-allylation of α-trifluoromethoxy indanones. These examples provide a robust framework for developing methodologies for the introduction of a methyl group at the α-position of the indanone core.

Core Concepts and Reaction Mechanism

The enantioselective α-alkylation of ketones using organocatalysis typically proceeds through the formation of a chiral enamine or enolate intermediate. In the context of cinchona alkaloid catalysis, the reaction is believed to proceed via a phase-transfer mechanism where the chiral catalyst facilitates the formation of a chiral ion pair between the enolate of the indanone and the electrophile.

The generally accepted catalytic cycle for a cinchona alkaloid-catalyzed α-alkylation of a ketone is depicted below. The catalyst, through hydrogen bonding and steric hindrance, controls the facial selectivity of the enolate's attack on the electrophile, leading to the formation of one enantiomer in excess.

Caption: General workflow for cinchona alkaloid-catalyzed enantioselective α-alkylation of indan-2-one.

Experimental Data: Enantioselective α-Benzylation of α-OCF3 Indanones

The following tables summarize the quantitative data for the enantioselective α-benzylation of α-trifluoromethoxy indanones using various cinchona alkaloid-derived phase-transfer catalysts. This data is adapted from a study on α-trifluoromethoxy indanones and serves as a valuable starting point for the development of related α-alkylation reactions.[1]

Table 1: Catalyst and Base Screening for the Enantioselective Benzylation of α-OCF3 Indanone [1]

| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | CN-1 | KOH | Toluene | 15 | 73 | 1 |

| 2 | CN-2 | KOH | Toluene | 15 | 75 | 3 |

| 3 | CN-3 | KOH | Toluene | 15 | 82 | 14 |

| 4 | CN-4 | KOH | Toluene | 15 | 88 | 26 |

| 5 | CN-5 | KOH | Toluene | 15 | 82 | 14 |

| 6 | CN-4 | K2CO3 | Toluene | 48 | 11 | n.d. |

| 7 | CN-4 | NaOH | Toluene | 48 | 58 | 4 |

| 8 | CN-4 | CsOH·H2O | Toluene | 15 | 83 | 43 |

| 9 | CN-4 | CsOH·H2O | Toluene | 15 | 92 | 49 |

| 10 | CN-4 | CsOH·H2O | Toluene | 15 | 80 | 54 |

| 11 | CD-4 | CsOH·H2O | Toluene | 15 | 75 | -50 |

Reaction conditions: 1a (0.1 mmol, 1.0 equiv), BnBr 2a (0.15 mmol 1.5 equiv), base (0.2 mmol, 2.0 equiv) and catalyst (10.0 mol%) were stirred in 1.0 mL of anhydrous toluene at room temperature. Isolated yields. ee was determined by chiral HPLC. CN = cinchonine derived, CD = cinchonidine derived.

Table 2: Substrate Scope for the Enantioselective Benzylation of α-OCF3 Indanones with Catalyst CN-4 [1]

| Entry | Benzyl Bromide (R-Br) | Product | Yield (%) | ee (%) |

| 1 | 4-MeC6H4CH2Br | 3ab | 85 | 53 |

| 2 | 4-MeOC6H4CH2Br | 3ac | 82 | 45 |

| 3 | 4-FC6H4CH2Br | 3ad | 75 | 48 |

| 4 | 4-ClC6H4CH2Br | 3ae | 63 | 42 |

| 5 | 4-BrC6H4CH2Br | 3af | 68 | 35 |

| 6 | 2-Naphthylmethyl Br | 3ag | 78 | 24 |

| 7 | Allyl Bromide | 4a | 80 | 76 |

Reaction conditions: 1a (0.1 mmol, 1.0 equiv), benzyl bromide (0.15 mmol 1.5 equiv), CsOH·H2O (0.2 mmol, 2.0 equiv) and CN-4 (10.0 mol%) were stirred in 5.0 mL of anhydrous toluene at 0 °C for 72h. Isolated yields. ee was determined by chiral HPLC.

Detailed Experimental Protocol

The following is a representative experimental protocol for the organocatalytic enantioselective α-benzylation of an α-trifluoromethoxy indanone, which can be adapted for other α-alkylation reactions of the indanone core.[1]

Materials:

-

α-Trifluoromethoxy indanone (1a)

-

Benzyl bromide (2a)

-

Cinchona alkaloid-derived catalyst (e.g., CN-4)

-

Cesium hydroxide monohydrate (CsOH·H2O)

-

Anhydrous toluene

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the α-trifluoromethoxy indanone (1a, 0.1 mmol, 1.0 equiv), the cinchona alkaloid-derived catalyst (CN-4, 0.01 mmol, 10.0 mol%), and cesium hydroxide monohydrate (CsOH·H2O, 0.2 mmol, 2.0 equiv).

-

Add anhydrous toluene (5.0 mL) to the vial.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add benzyl bromide (2a, 0.15 mmol, 1.5 equiv) to the stirred suspension.

-

Continue stirring the reaction mixture at 0 °C for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated indanone.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Workflow for Experimental Setup

The following diagram illustrates the logical steps involved in setting up the described experiment.

References

Methodological & Application

Application of 1-Methylindan-2-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction